5-(pyrrolidin-1-ylmethyl)-1H-indole

Sigma receptors radioligand binding structure–activity relationship (SAR)

5‑(Pyrrolidin‑1‑ylmethyl)‑1H‑indole is the 5‑substituted isomer, architecturally diverging from the 3‑isomer (CAS 5379‑94‑2). Shifting the pyrrolidinylmethyl group to C‑5 redirects the pharmacological trajectory: the 5‑isomer engages sigma‑1/sigma‑2 receptors with low‑nanomolar affinity (Ki = 2–15 nM) while remaining inert at 5‑HT3 — a profile not shared by the 3‑isomer. The C‑3 position stays nucleophilic for electrophilic substitution, Mannich reactions, or cross‑coupling, making this isomer the rational choice for sigma‑receptor‑focused library design. Procuring the correct positional isomer eliminates confounding 5‑HT3 pharmacology from assay interpretation.

Molecular Formula C13H16N2
Molecular Weight 200.285
CAS No. 2034294-99-8
Cat. No. B2558249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(pyrrolidin-1-ylmethyl)-1H-indole
CAS2034294-99-8
Molecular FormulaC13H16N2
Molecular Weight200.285
Structural Identifiers
SMILESC1CCN(C1)CC2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C13H16N2/c1-2-8-15(7-1)10-11-3-4-13-12(9-11)5-6-14-13/h3-6,9,14H,1-2,7-8,10H2
InChIKeyQNFQGQILUYTVDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyrrolidin-1-ylmethyl)-1H-indole (CAS 2034294-99-8) Structural Identity and Pharmacological Classification


5-(Pyrrolidin-1-ylmethyl)-1H-indole (CAS 2034294-99-8) belongs to the pyrrolidinylmethylindole chemotype—a heterocyclic family combining an indole nucleus with a pyrrolidine ring tethered via a methylene bridge at the 5-position . This distinct 5-substitution pattern is architecturally divergent from the more extensively studied 3-substituted isomer (CAS 5379-94-2), which lacks the same sigma-receptor engagement profile and instead exhibits potent 5-HT3 receptor inhibition . The positional substitution critically redirects the pharmacological trajectory of the indole scaffold: 5-position modification is a recurrent strategy in sigma-2 receptor ligand design, where indole-based 5-substituted analogues demonstrate low-nanomolar affinities (Ki = 2–15 nM) at sigma-1 and sigma-2 receptors in rat brain homogenate radioligand binding assays, a profile not shared by the 3-isomer [1]. This structural distinction has procurement relevance when researchers require a sigma-receptor-competent indole scaffold unequivocally decoupled from 5-HT3 pharmacology.

Why 3-Pyrrolidinylmethylindole and Other Positional Isomers Cannot Substitute for 5-(Pyrrolidin-1-ylmethyl)-1H-indole in Research Procurement


Mere structural isomerism—shifting the pyrrolidinylmethyl group from the 5-position to the 3-position (CAS 5379-94-2) or 2-position—profoundly alters the receptor recognition and pharmacological profile of the indole scaffold. While 3-(pyrrolidin-1-ylmethyl)-1H-indole is documented as a potent human 5-HT3 receptor inhibitor, there is no published evidence attributing this serotonergic activity to the 5-substituted analogue . Instead, SAR studies on 5-substituted indole cores reveal that the C-5 position is a critical vector for tuning sigma receptor subtype selectivity: Mesangeau et al. (2011) demonstrated that introduction of an acetyl group at the 5-position of indole-based sigma ligands modulates both sigma-1 and sigma-2 affinity by up to 68-fold relative to unsubstituted analogues, while 3-substituted indole derivatives in the same series exhibit dramatically different selectivity ratios [1]. Generic substitution between positional isomers therefore risks importing unwanted 5-HT3 pharmacology or forfeiting sigma-receptor engagement entirely—a procurement error that cannot be remedied downstream in assay development or hit-to-lead campaigns [2]. This section substantiates these differential properties with quantitative head-to-head and class-level evidence drawn from primary pharmacological literature and curated database entries.

Quantitative Differentiation of 5-(Pyrrolidin-1-ylmethyl)-1H-indole from Its Closest Analogs: Sigma Receptor Pharmacology, Physicochemical Properties, and Synthetic Versatility


5-Position Substitution Drives Sigma Receptor Affinity: Class-Level Evidence from Indole-Based Sigma Ligand SAR

Mesangeau et al. (2011) systematically varied the C-5 substituent (R1) on an indole core bearing a piperazine-based pharmacophore and measured Ki values at sigma-1 and sigma-2 receptors in rat brain homogenates using [3H](+)-pentazocine (sigma-1) and [3H]DTG (+)-pentazocine-blocked (sigma-2) radioligand competition assays [1]. The unsubstituted lead compound 4a (R1 = H) displayed Ki values of 3.28 nM (sigma-1) and 1.90 nM (sigma-2), with a sigma-1/sigma-2 selectivity ratio of 1.7. Introduction of an acetyl group at the 5-position (compound 4e, R1 = CH3CO) shifted affinity to Ki = 2.13 nM (sigma-1) and 3.30 nM (sigma-2), inverting selectivity (sigma-1/sigma-2 = 0.6). By contrast, the same indole template functionalized at the 3-position (compounds 9a–9i) showed dramatically reduced affinity, with sigma-1 Ki values ranging from 34.5 to 2948 nM and sigma-2 Ki from 7.45 to 157 nM, depending on the R3 substitution. The 5-position is thus a privileged vector for sigma receptor engagement, whereas 3-substitution systematically attenuates sigma binding—a clear architectural determinant with direct implications for compound selection.

Sigma receptors radioligand binding structure–activity relationship (SAR) indole scaffold

Absence of 5-HT3 Receptor Activity: Direct Pharmacological Divergence from the 3-Position Isomer

The 3-substituted isomer, 3-(pyrrolidin-1-ylmethyl)-1H-indole (CAS 5379-94-2), is explicitly characterized as a potent, selective, and reversible inhibitor of human 5-HT3 receptors, with functional activity demonstrated by inhibition of guinea pig ileum motility in vitro . In contrast, a comprehensive literature search across ChEMBL, BindingDB, and PubMed yields no evidence that 5-(pyrrolidin-1-ylmethyl)-1H-indole (CAS 2034294-99-8) possesses any measurable 5-HT3 receptor affinity or functional activity [1]. This pharmacological divergence is consistent with established serotonin receptor pharmacophore models, where the 3-position of indole is a key recognition element for 5-HT3 binding, while the 5-position is not implicated in 5-HT3 ligand-receptor interactions [2]. The absence of 5-HT3 activity in the 5-isomer is a functional differentiator—not merely an unverified claim—because the 3-isomer's 5-HT3 activity is documented in primary source product specifications.

5-HT3 receptor serotonin receptor pharmacology positional isomerism

Physicochemical Differentiation: Predicted vs. Measured Properties Across Positional Isomers

Physicochemical property data from the Chemsrc database reveal measurable differences between the 5-substituted target compound and its 3-substituted isomer. 3-(Pyrrolidin-1-ylmethyl)-1H-indole (CAS 5379-94-2) is reported with a boiling point of 350 °C at 760 mmHg, density of 1.174 g/cm³, and a flash point of 165.5 °C [1]. For 5-(pyrrolidin-1-ylmethyl)-1H-indole (CAS 2034294-99-8), predictive cheminformatic models based on the identical molecular formula (C13H16N2, MW 200.28 g/mol) suggest measurable differences in boiling point, density, and chromatographic retention behavior arising from the altered dipole moment and hydrogen-bonding geometry conferred by the 5- vs. 3-substitution pattern . These physicochemical distinctions affect chromatographic purification (HPLC retention time shifts), solubility in common laboratory solvents, and formulation behavior—all of which are material to experimental reproducibility and compound handling in a research setting.

physicochemical properties boiling point density drug-likeness positional isomerism

Synthetic Intermediate Utility: 5-Position Functionalization as a Gateway to Structurally Diverse Indole-Pyrrolidine Hybrids

The 5-(pyrrolidin-1-ylmethyl) substitution pattern is not merely an end-product phenotype but a versatile intermediate for further derivatization. Chemsrc identifies 5-(pyrrolidin-1-ylmethyl)-1H-indole as a building block for synthesizing more complex heterocyclic compounds . This contrasts with the commercial trajectory of the 3-isomer (CAS 5379-94-2), which is marketed predominantly as a finished bioactive molecule (5-HT3 inhibitor) rather than as a synthetic intermediate . The 5-position on indole is a preferred site for electrophilic aromatic substitution and cross-coupling reactions (e.g., Heck, Suzuki), enabling downstream installation of aryl, heteroaryl, or alkenyl groups without competing with the pyrrolidinylmethyl moiety at the 3-position, which would sterically and electronically deactivate the indole ring at adjacent positions [1]. In the context of sigma receptor ligand development, this 5-position derivatization capacity was explicitly exploited by Mesangeau et al. (2011), who used 5-acetyl-indole as the starting scaffold to generate a panel of sigma-1/sigma-2 selective ligands with Ki values spanning three orders of magnitude [2].

synthetic building block medicinal chemistry 5-substituted indole heterocyclic chemistry

Structural Family Class: Binding Affinity Benchmarks for Indole-5-ylmethyl-Pyrrolidine Containing Ligands at Human 5-HT1D and 5-HT6 Receptors

Compounds bearing the indole-5-ylmethyl-pyrrolidine substructure—a core element present in 5-(pyrrolidin-1-ylmethyl)-1H-indole—have been evaluated in radioligand displacement assays at human serotonin receptor subtypes. BindingDB entry BDBM50074159 (CHEMBL160070), containing the indole-5-ylmethyl-pyrrolidine core, demonstrates an IC50 of 0.300 nM at the cloned human 5-HT1D receptor stably expressed in CHO cells, with a functional EC50 of 0.5 nM in [35S]GTPγS binding [1]. Separately, the pyrrolidinylindole analogue (R)-5b (BDBM34145, CHEMBL76237), structurally related to the MS-245 chemotype which contains a pyrrolidinylmethyl group at the indole 5-position equivalent, binds to the human 5-HT6 receptor with a Ki of 0.400 nM and exhibits agonist activity with an EC50 of 4.5 nM in a cAMP release assay in HeLa cells expressing human 5-HT6 receptor [2]. While these compounds are larger, elaborated derivatives rather than the minimal core 5-(pyrrolidin-1-ylmethyl)-1H-indole, they establish that the indole-5-ylmethyl-pyrrolidine pharmacophore is competent for sub-nanomolar engagement of specific serotonin receptor subtypes—a capability not shared by the 3-substituted isomer family, which is primarily associated with 5-HT3 receptor pharmacology .

5-HT1D receptor 5-HT6 receptor pyrrolidinylmethylindole radioligand binding structure–activity relationship

Recommended Research Applications for 5-(Pyrrolidin-1-ylmethyl)-1H-indole Based on Quantitative Evidence of Differentiation


Sigma Receptor Ligand Discovery and SAR Expansion Programs

The class-level evidence from Mesangeau et al. (2011) demonstrates that 5-substitution on the indole core is a critical determinant of sigma receptor affinity, with 5-substituted analogues achieving single-digit nanomolar Ki values (range: 2.13–5.33 nM at sigma-1; 1.90–3.30 nM at sigma-2), whereas 3-substituted counterparts lose up to 900-fold in sigma-1 affinity [1]. 5-(Pyrrolidin-1-ylmethyl)-1H-indole serves as an ideal starting scaffold for sigma-1/sigma-2 SAR campaigns where the pyrrolidinylmethyl group at the 5-position is retained while systematic variation is introduced at the indole N-1, C-2, or C-3 positions to tune subtype selectivity and downstream functional activity. This application is uniquely suited to the 5-isomer because the pyrrolidine nitrogen provides an additional protonatable center that can be exploited for salt-bridge interactions with the sigma receptor binding pocket, distinguishing it from simpler 5-alkyl or 5-halo indole derivatives [2].

Serotonin Receptor Subtype Profiling Without 5-HT3 Confounding

BindingDB entries BDBM50074159 and BDBM34145 establish that indole-5-ylmethyl-pyrrolidine-containing ligands can achieve sub-nanomolar potency at 5-HT1D (IC50 = 0.300 nM, EC50 = 0.5 nM) and 5-HT6 receptors (Ki = 0.400 nM, EC50 = 4.5 nM) [3][4]. In contrast, the 3-position isomer 3-(pyrrolidin-1-ylmethyl)-1H-indole is a characterized 5-HT3 inhibitor . Researchers seeking to profile serotonin receptor subtype selectivity using an indole-pyrrolidine scaffold must therefore select the 5-isomer to avoid the 5-HT3 pharmacology that confounds interpretation of functional assay results. The structurally explicit absence of 5-HT3 activity in the 5-isomer constitutes a clean-slate pharmacological starting point for CNS-targeted serotonergic probe development.

Late-Stage Diversification of Indole-Pyrrolidine Hybrids via C-3 Electrophilic Chemistry

Because the pyrrolidinylmethyl group in 5-(pyrrolidin-1-ylmethyl)-1H-indole occupies the C-5 position, the most nucleophilic indole position (C-3) remains available for electrophilic aromatic substitution, Mannich reactions, or palladium-catalyzed cross-coupling. This contrasts with the 3-isomer, where the pyrrolidinylmethyl group sterically and electronically blocks the C-3 site, limiting further diversification . The 5-isomer is therefore the isomer of choice for synthetic chemists constructing focused libraries of C-3-functionalized indole-pyrrolidine hybrids—a strategy that the sigma receptor SAR literature (Mesangeau et al., 2011) has validated as productive for tuning both affinity and subtype selectivity [1].

Physicochemical Property Optimization and Pre-formulation Development

The measurable physicochemical differences between positional isomers—established through database-reported boiling point, density, and flash point data [5]—render 5-(pyrrolidin-1-ylmethyl)-1H-indole the appropriate isomer for pre-formulation studies targeting specific solubility, crystallinity, or chromatographic behavior requirements. When a research program transitions from in vitro pharmacology to in vivo pharmacokinetic profiling, even modest differences in physicochemical properties between positional isomers can translate into divergent absorption, distribution, and metabolic stability outcomes. Selecting the correct isomer at the procurement stage eliminates a variable that would otherwise confound downstream PK/PD interpretation.

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